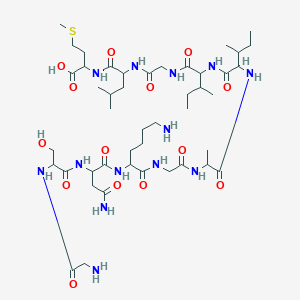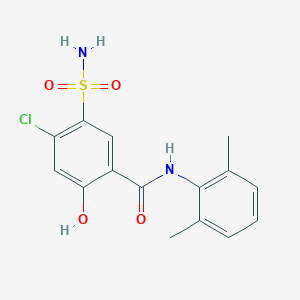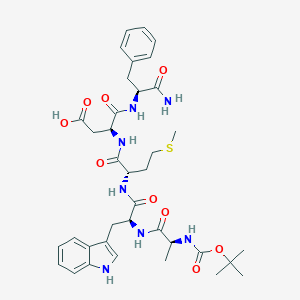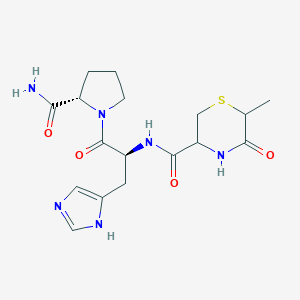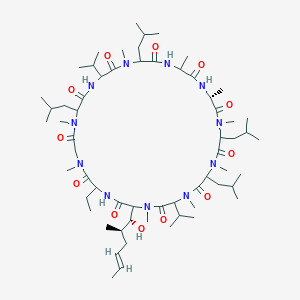
Depreotide
Descripción general
Descripción
Depreotide is a diagnostic radiopharmaceutical that identifies somatostatin receptor-bearing pulmonary masses in patients presenting with pulmonary lesions on computed tomography and/or chest x-ray who have known malignancy or who are highly suspect for malignancy . It is administered as a peripheral intravenous injection at a single dose of 15 to 20 mCi containing approximately 47µg of Technetium Tc 99m radiolabeled this compound peptide .
Synthesis Analysis
This compound is a synthetic 10 amino acid peptide . The synthesis of this compound involves solid-state synthesis of two intermediate peptides on resins. Each bound peptide is then cleaved from the resin, deprotected and purified by preparative HPLC .
Molecular Structure Analysis
This compound has a molecular weight of 1357.69 and a chemical formula of C65H96N16O12S2 . The structural formula of this compound is provided in the source .
Chemical Reactions Analysis
This compound, when complexed with technetium-99m to form (99m)Tc-depreotide, binds somatostatin receptors (SSTRs) with high affinity . The properties of various categories of 99m Tc complexes have been classified according to a set of characteristic metallic functional groups, also called 99m Tc cores or 99m Tc fragments .
Physical And Chemical Properties Analysis
This compound is presented as a sterile, freeze-dried powder of this compound trifluoroacetate (TFA) (47 μg) in 5ml Type I (Ph.Eur) glass vials sealed with grey, siliconised, butyl rubber stoppers .
Aplicaciones Científicas De Investigación
Imaging of Pulmonary Nodules and Lung Cancer
- Evaluation of Solitary Pulmonary Nodules : Depreotide, when labeled with technetium-99m (Tc-99m), has shown effectiveness in differentiating malignant from benign pulmonary nodules. A multicenter trial indicated a high sensitivity (96.6%) and specificity (73.1%) for this method (Blum, Handmaker, Lister‐James, & Rinne, 2000).
- Somatostatin Receptor Imaging in Non-Small Cell Lung Cancer : Tc-99m this compound binds to somatostatin receptor subtypes and is useful for imaging non-small cell lung cancer. Its FDA approval for evaluating solitary pulmonary nodules highlights its clinical significance (Menda & Kahn, 2002).
Imaging in Other Cancers
- Lymph Node Metastases in Lung Cancer : Tc-99m this compound scintigraphy has been used to assess regional lymph node metastases in lung cancer patients, with a sensitivity of 99% and negative predictive value of 98%, suggesting its utility in non-invasively evaluating lymph node involvement (Danielsson, Bååth, Svensson, Forslöv, & Kölbeck, 2005).
- Detection of Renal Cell Carcinoma Metastases : A case report demonstrated the use of Tc-99m this compound chest SPECT in detecting pulmonary metastases from renal cell carcinoma (Shih, Romero, Timothy, & Milan, 2004).
Applications in Bone Imaging
- Bone Infection and Inflammation : Tc-99m this compound scintigraphy can be a complementary method in evaluating bone infection and inflammation, useful in differentiating between benign and malignant bone lesions in lung cancer patients (Papathanasiou et al., 2008).
- Detection of Bone Metastases in Breast Cancer : When compared with Tc-99m methylenediphosphonate bone scintigraphy, Tc-99m this compound demonstrated a lower sensitivity but higher specificity in detecting bone metastases in breast cancer patients (Van Den Bossche et al., 2004).
Other Notable Applications
- Somatostatin Receptor Scintigraphy : this compound has been explored for differentiating between malignant and benign lung lesions, showing promise in this area of diagnostic imaging (Bååth, Kölbeck, & Danielsson, 2004).
- Radioiodine-Negative Thyroid Cancer : Tc-99m this compound scintigraphy has been evaluated for its feasibility in detecting radioiodine-negative thyroid cancer, potentially offering a complementary diagnostic approach (Rodrigues et al., 2006).
Safety and Hazards
Depreotide is indicated for single use only. Repeat administration must be avoided . As with all injectable medicinal products, anaphylactic or anaphylactoid reactions may occur after administration . Care should be exercised in patients with impaired renal function, due to lower renal excretion and probable increase in exposure to radioactivity .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H96N16O12S2/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87)/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSJQLZVNKRKX-YQRDHHIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H96N16O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026951 | |
| Record name | Depreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161982-62-3 | |
| Record name | Depreotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161982623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Depreotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11628 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Depreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEPREOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDP0H8E844 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



